Benzidinas

Benzidines are a class of organic compounds that contain an aromatic ring system with a specific functional group structure characterized by two nitrogen atoms and one carbon atom forming a secondary amine. These compounds are widely recognized for their potential use in various applications such as dyes, pharmaceuticals, and agricultural chemicals due to their structural diversity and reactivity.

Structurally, benzidines feature an aromatic nucleus typically linked via the nitrogen atoms, making them versatile building blocks in organic synthesis. They can undergo numerous chemical reactions including electrophilic substitution at positions 2, 3, or 6 of the aromatic ring. This functionality makes benzidines valuable intermediates for synthesizing a wide array of compounds with specific functional groups.

In the dye industry, these molecules are used to produce vibrant and colorfast dyes that adhere well to textiles. In pharmaceutical applications, they can serve as starting materials for developing drugs due to their ability to form stable complexes or undergo ring-opening reactions. Additionally, in agriculture, benzidines might be employed in herbicides or fungicides where their chemical properties enable effective weed control or pathogen inhibition.

Overall, the broad applicability of benzidines across multiple sectors highlights their importance as a fundamental component in synthetic organic chemistry and material science.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

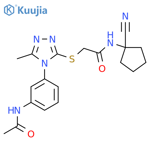

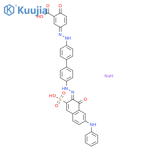

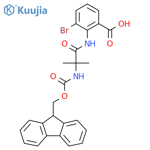

|

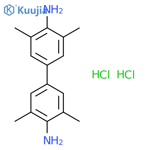

[1,1'-Biphenyl]-3,4,4'-triamine | 17828-45-4 | C12H13N3 |

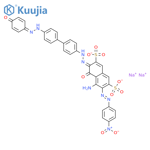

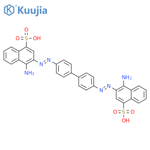

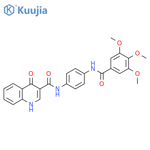

|

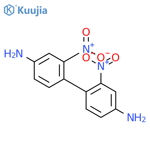

Diamine Green B | 4335-09-5 | C34H22N8Na2O10S2 |

|

3,3'-Dithiol-4,4'-diamino-biphenyl | 13730-46-6 | C12H12N2S2 |

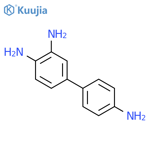

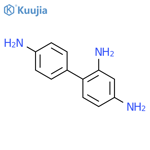

|

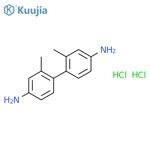

Biphenyl-2,4,4'-triamine | 2835-69-0 | C12H13N3 |

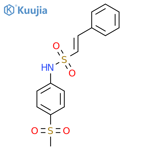

|

TMB dihydrochloride | 64285-73-0 | C16H22Cl2N2 |

|

[1,1'-Biphenyl]-4,4'-diamine,2,2'-dinitro- | 5855-71-0 | C12H10N4O4 |

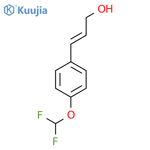

|

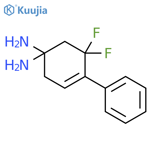

4,4'-Diamino-2,2’-difluorobiphenyl | 316-64-3 | C12H14N2F2 |

|

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diaminedihydrochloride | 60410-99-3 | C14H16N2.2[HCl] |

|

Direct Fast Brown BX | 3476-90-2 | C35H23N5Na2O7S |

|

3,3'-(biphenyl-4,4'-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid) | 14684-01-6 | C32H24N6O6S2 |

Literatura relevante

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

Proveedores recomendados

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

TNKS-2-IN-2 Cas No: 2719726-91-5

TNKS-2-IN-2 Cas No: 2719726-91-5 -